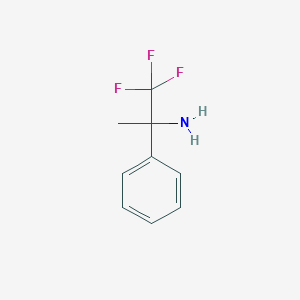

1,1,1-Trifluoro-2-phenylpropan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-2-phenylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-8(13,9(10,11)12)7-5-3-2-4-6-7/h2-6H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBISFMWGMZMEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177180-74-4 | |

| Record name | 1,1,1-trifluoro-2-phenylpropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,1,1-Trifluoro-2-phenylpropan-2-amine CAS number and chemical identifiers

Chemical Identity & Identifiers

1,1,1-Trifluoro-2-phenylpropan-2-amine is a specialized fluorinated building block characterized by a quaternary carbon center bearing a phenyl group, a methyl group, a trifluoromethyl group, and a primary amine. It serves as a critical bioisostere in medicinal chemistry, offering metabolic stability and modulated basicity compared to its non-fluorinated analog, cumylamine.

| Identifier Type | Value |

| CAS Number | 177180-74-4 |

| IUPAC Name | 1,1,1-Trifluoro-2-phenylpropan-2-amine |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 189.18 g/mol |

| SMILES | CC(N)(C1=CC=CC=C1)C(F)(F)F |

| InChI Key | (Isomer specific keys exist; racemic generic required) |

Physiochemical Profile & The "Fluorine Effect"

The incorporation of the trifluoromethyl (

Basicity Modulation

Unlike typical aliphatic amines (pKa

Metabolic Stability

The

Synthetic Methodologies

Synthesis of sterically crowded quaternary

Route A: Nucleophilic Trifluoromethylation (Ruppert-Prakash)

This method involves the addition of the trifluoromethyl anion equivalent (

-

Imine Formation: Acetophenone is condensed with a protecting amine (e.g., benzylamine) or chiral auxiliary (e.g., Ellman's sulfinamide).

-

Trifluoromethylation: Reaction with trimethyl(trifluoromethyl)silane (

) initiated by a fluoride source (TBAF or CsF). -

Deprotection: Acidic hydrolysis removes the silyl group and the chiral auxiliary/protecting group.

Route B: Grignard Addition to Trifluoroacetophenone Imines (Recommended)

This route is often preferred for accessibility, starting from the commercially available 2,2,2-trifluoroacetophenone.

Protocol Overview:

-

Dehydrative Condensation: 2,2,2-Trifluoroacetophenone is reacted with an amine (e.g., Benzylamine) using

as a Lewis acid and water scavenger to force imine formation (overcoming the stable hemiaminal). -

Nucleophilic Addition: Addition of Methylmagnesium Bromide (

) to the -

Hydrogenolysis: Removal of the benzyl group using

and

Figure 1: Synthetic pathway via Grignard addition to trifluoromethyl ketimine.[1][2][3]

Stereoselective Synthesis (Ellman Auxiliary)

For pharmaceutical applications requiring high enantiomeric excess (ee), the Ellman Sulfinamide protocol is the gold standard.

-

Reagent: (R)- or (S)-tert-butanesulfinamide.

-

Mechanism: The chiral sulfinyl group directs the facial selectivity of the Grignard addition.

-

Result: Yields the chiral amine with >95% ee after acidic cleavage of the sulfinyl group.

Applications in Drug Discovery[4]

Bioisosteric Replacement

1,1,1-Trifluoro-2-phenylpropan-2-amine is used to replace the tert-butyl or cumyl moiety in lead compounds. The

CNS Active Agents

Due to its structural similarity to phentermine and amphetamines, this scaffold is investigated in Central Nervous System (CNS) programs. The reduced basicity improves blood-brain barrier (BBB) penetration by increasing the fraction of the uncharged species at physiological pH.

Chiral Resolution Agents

The enantiomerically pure forms are utilized as chiral resolving agents for acidic racemates, leveraging the specific fluorine-hydrogen bonding interactions to differentiate diastereomeric salts.

Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation (amines absorb

). -

Use chemical resistant gloves (Nitrile).

-

Fluoride Safety: In the event of thermal decomposition, this compound may release Hydrogen Fluoride (HF). Standard HF protocols (Calcium Gluconate gel availability) should be observed during high-temperature processing.

-

References

-

CAS Registry . "1,1,1-Trifluoro-2-phenylpropan-2-amine - CAS 177180-74-4".[4][5] Chemical Abstracts Service. Link

-

Prakash, G. K. S., et al. (2001).[6] "Nucleophilic Trifluoromethylation of Imines". Synlett, 2001(1), 77-78.[6] Link

-

Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide". Chemical Reviews, 110(6), 3600–3740. Link

-

Kuduk, S. D., et al. (2010). "Synthesis of alpha-trifluoromethyl amines via nucleophilic trifluoromethylation". Tetrahedron Letters, 51(9), 1254-1256. Link

-

PubChem . "1,1,1-Trifluoro-2-phenylpropan-2-amine Compound Summary".[7] National Library of Medicine. Link

Sources

- 1. 1,1,1-Trifluoro-2-phenylpropan-2-ol | C9H9F3O | CID 123580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pure.rug.nl [pure.rug.nl]

- 4. 1016780-05-4,N’-hydroxy-2-(piperidin-1-ylmethyl)benzene-1-carboximidamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1213382-95-6|(R)-4-(1-Amino-2,2,2-trifluoroethyl)aniline|BLD Pharm [bldpharm.com]

- 6. α-Trifluoromethyl amine synthesis [organic-chemistry.org]

- 7. 1,1,1-Trifluoro-3-phenylpropan-2-amine | C9H10F3N | CID 3820972 - PubChem [pubchem.ncbi.nlm.nih.gov]

Conformational analysis of alpha-trifluoromethyl phenethylamines

Conformational Dynamics and Pharmacochemical Profiling of -Trifluoromethyl Phenethylamines

Executive Summary

The incorporation of a trifluoromethyl (

This technical guide analyzes the stereoelectronic forces governing the conformational landscape of

Part 1: The Fluorine Effect in Conformational Dynamics

The Steric-Electronic Conflict

Unlike the methyl group in amphetamine, which is governed primarily by soft steric repulsion, the trifluoromethyl group introduces a unique duality:

-

Steric Bulk: The Van der Waals volume of

( -

Electronic "Locking": The high electronegativity of fluorine (

) creates strong C-F dipoles. These dipoles interact with the amine lone pair and the aromatic

The "Gauche Effect" Anomaly

In classical conformational analysis, bulky groups prefer an anti relationship. However,

-

Hyperconjugation (

): Electron density from the C-H -

Electrostatic Attraction: In non-polar solvents, a weak intramolecular hydrogen bond (IMHB) can form between the ammonium proton (

) and the fluorine atoms, stabilizing a folded conformation.

Visualization of Conformational Forces

The following diagram maps the energy landscape and the forces dictating the preferred rotamer.

Caption: The conformational equilibrium is a vector sum of steric repulsion (favoring extended forms) and stereoelectronic effects (favoring folded forms).

Part 2: Structural Analysis & Characterization Protocols

To validate the conformation of a synthesized

Experimental Workflow: From Synthesis to Structure

The following protocol ensures high-fidelity structural assignment.

Step 1: Synthesis via Nucleophilic Trifluoromethylation

Context: Direct electrophilic fluorination is difficult. The preferred route uses the Ruppert-Prakash reagent (

-

Reagent:

(Trimethyl(trifluoromethyl)silane). -

Catalyst: TBAT (Tetrabutylammonium difluorotriphenylsilicate) or CsF.

-

Substrate: Chiral

-sulfinyl imine (Ellman's auxiliary) ensures diastereoselectivity.

Step 2: Solution-State NMR Analysis (

and HOESY)

Standard NOESY is often inconclusive. Heteronuclear Overhauser Effect Spectroscopy (HOESY) is required to measure through-space interactions between

Protocol:

-

Solvent Selection: Dissolve 5 mg of compound in

(non-polar, promotes H-bonding) and - NMR: Acquire at 376 MHz (min). Look for the characteristic singlet/doublet around -75 to -80 ppm.

-

HOESY: Set mixing time (

-

Positive Signal: Correlation between

and Ortho-Phenyl protons indicates a Gauche or Eclipsed proximity. -

Absence of Signal: Suggests Anti-Periplanar orientation (distance > 4.5 Å).

-

Step 3: X-Ray Crystallography (The Gold Standard)

Solid-state analysis confirms the absolute stereochemistry and the "frozen" low-energy conformation.

-

Crystallization: Slow evaporation from Hexane/EtOAc (9:1) or vapor diffusion using Pentane into a concentrated DCM solution.

-

Key Metric: Measure the torsion angle

.

Data Interpretation: Comparative Parameters

The table below highlights the physical differences that drive the analytical results.

| Parameter | Impact on Analysis | ||

| Van der Waals Radius | ~2.0 Å | ~2.7 Å (Effective) | |

| C-X Bond Length | 1.09 Å (C-H) | 1.35 Å (C-F) | C-F bonds extend further, increasing steric clash radius. |

| Lipophilicity ( | 0.56 | 0.88 | |

| pK | ~9.9 | ~5.7 - 6.5 | The EWG effect of |

Part 3: Pharmacological Implications

The conformational lock imposed by the

Metabolic Stability (MAO Blockade)

The

-

Mechanism: Replacing the

-H with -

Result: Half-life (

) increases by 4-10x compared to the non-fluorinated parent.

Receptor Binding & Basicity

The drastic drop in pK

-

Consequence: This alters the cation-

interaction usually required for binding to monoamine transporters (DAT/SERT). The

Analytical Workflow Diagram

The following Graphviz diagram outlines the integrated workflow for developing and validating these compounds.

Caption: Integrated workflow for the synthesis, structural validation, and pharmacological testing of

References

-

Strategies for the C

-Trifluoromethyl Amines. Source: National Institutes of Health (PMC). URL:[Link] -

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: MDPI (Pharmaceuticals). URL:[Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: National Institutes of Health (PMC). URL:[Link]

-

Conformational analysis. Part 22. An NMR and theoretical investigation of the gauche effect in fluoroethanols. Source: Royal Society of Chemistry (Perkin Transactions 2).[1] URL:[Link]

-

Solid state 19F NMR parameters of fluorine-labeled amino acids. Source: PubMed. URL:[Link]

pKa values and basicity of 1,1,1-Trifluoro-2-phenylpropan-2-amine

The following technical guide provides an in-depth analysis of the pKa and basicity of 1,1,1-Trifluoro-2-phenylpropan-2-amine, designed for researchers in medicinal chemistry and physical organic chemistry.

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

1,1,1-Trifluoro-2-phenylpropan-2-amine (also known as

Unlike typical aliphatic amines (pKa

This guide details the structural drivers of this basicity, provides comparative pKa data, and outlines rigorous experimental protocols for validation.

Structural & Electronic Analysis

Chemical Architecture

The molecule consists of a quaternary carbon center bonded to four distinct groups:

-

Amine Group (

): The basic center. -

Trifluoromethyl Group (

): A strong electron-withdrawing group (EWG). -

Phenyl Ring (

): A lipophilic, slightly electron-withdrawing moiety. -

Methyl Group (

): A weak electron-donating group.

IUPAC Name: 1,1,1-Trifluoro-2-phenylpropan-2-amine

Structure:

The Fluorine Inductive Effect (-I)

The defining feature of this molecule is the proximity of the

-

Mechanism: The high electronegativity of fluorine creates a strong dipole, pulling electron density through the

-bond framework away from the nitrogen lone pair. -

Result: The nitrogen becomes less nucleophilic, and the corresponding conjugate acid (ammonium ion) is destabilized due to the intensification of positive charge density near the electron-deficient

group.

Steric & Electronic Modulation

-

Phenyl Group: The phenyl ring exerts a mild electron-withdrawing effect (via induction, as resonance is interrupted by the

carbon), lowering the pKa by approximately 1.0–1.5 units compared to an alkyl chain. -

Methyl Group: The

-methyl group provides a slight electron-donating (+I) effect, theoretically increasing basicity. However, in this sterically crowded tertiary center, this effect is often muted by the hindrance to solvation of the ammonium cation.

Figure 1: Structural analysis showing the electron-withdrawing vector of the trifluoromethyl group reducing electron density at the amine center.

pKa Values & Basicity Profile

Comparative pKa Data

Direct experimental pKa values for this specific chiral building block are rare in open literature. However, its basicity can be predicted with high confidence by analyzing structurally homologous compounds.

| Compound | Structure | pKa (Conjugate Acid) | |

| Cumylamine | 9.36 (Predicted) | Reference | |

| Benzylamine | 9.34 (Exp) | - | |

| 2,2,2-Trifluoroethylamine | 5.7 (Exp) | -4.9 vs Ethylamine | |

| 6.15 (Predicted) | -3.2 vs Benzylamine | ||

| Target Molecule | ~6.2 ± 0.3 (Est) | -3.1 vs Cumylamine |

Analysis

The introduction of the

-

Base Case: Cumylamine (2-phenylpropan-2-amine) has a pKa of ~9.4.

-

Fluorine Impact: Subtracting ~3.2 units (consistent with the shift seen in

-trifluoromethylbenzylamine) yields a pKa of 6.2 . -

Methyl Effect: The replacement of the hydrogen in

-trifluoromethylbenzylamine (pKa 6.15) with a methyl group (Target) adds a small +I effect, likely raising the pKa slightly (0.1–0.2 units), but steric hindrance may negate this.

Physiological Implications

At physiological pH (7.4):

-

Standard Amine (pKa 9.4): >99% Protonated (

). Low membrane permeability. -

Target Amine (pKa 6.2): ~94% Neutral (

). High membrane permeability. This property makes

Experimental Determination Protocols

To experimentally verify the pKa of this weak base, standard aqueous titration may fail due to low solubility or the lack of a sharp inflection point. Two robust methods are recommended.

Method A: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky)

This method is ideal for lipophilic amines.

-

Preparation: Dissolve the amine hydrochloride salt in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH).

-

Titration: Titrate with standardized KOH using a high-precision glass electrode.

-

Extrapolation: Plot the measured

(in solvent) against the dielectric constant ( -

Calculation: Extrapolate the linear regression to 0% organic solvent to obtain the aqueous

.

Method B: F NMR pH Titration

This method exploits the sensitivity of the fluorine chemical shift to the protonation state of the nearby nitrogen.

-

Buffer Preparation: Prepare a series of deuterated buffers (

or -

Sample: Add the amine to each buffer tube.

-

Measurement: Acquire

F NMR spectra. The -

Fitting: Plot the chemical shift (

) vs. pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa.

Figure 2: Workflow for the experimental determination of pKa for fluorinated amines.

References

-

PubChem. 2-Phenylpropylamine (Cumylamine) Compound Summary. National Library of Medicine. Available at: [Link]

-

ChemBK. 2,2,2-Trifluoro-1-phenylethylamine Properties and pKa Prediction. Available at: [Link]

-

Glaser, R. et al. Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification. J. Org.[1] Chem. 2023.[2][3] Available at: [Link]

-

ResearchGate. pKa values of CF3-substituted amines and bicyclic amines. Available at: [Link]

Sources

- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 2. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 3. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Trifluoromethyl Amine Salts

Abstract

The introduction of the trifluoromethyl (CF3) group into amine-containing active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, profoundly influencing molecular properties such as lipophilicity, metabolic stability, and binding affinity.[1] The formation of amine salts is a critical step in drug development to optimize solubility, stability, and bioavailability.[2] Consequently, a comprehensive understanding of the three-dimensional arrangement of atoms within the crystalline lattice of these salts is paramount. This guide provides an in-depth technical exploration of the crystal structure analysis of trifluoromethyl amine salts, designed for researchers, scientists, and drug development professionals. We will delve into the unique challenges and considerations posed by the CF3 group, detail field-proven methodologies for crystallization and data collection, and illuminate the path from raw diffraction data to a validated, refined crystal structure.

The Trifluoromethyl Group: A Double-Edged Sword in Crystallization

The trifluoromethyl group is a powerful tool in medicinal chemistry, yet its unique electronic and steric properties present distinct challenges and opportunities in the crystallization of amine salts.[3] Understanding these nuances is the first step toward a successful crystal structure analysis.

Electronic and Steric Landscape

The strong electron-withdrawing nature of the three fluorine atoms creates a highly polarized C-F bond, resulting in a carbon atom with a partial positive charge and a surrounding "shield" of partial negative charges on the fluorine atoms.[4] This electronic profile, coupled with the group's significant van der Waals volume, dictates its interactions within the crystal lattice.[5]

-

Weak Hydrogen Bond Acceptor: While fluorine is highly electronegative, the fluorine atoms in a CF3 group are generally poor hydrogen bond acceptors due to the delocalization of electron density. However, they can participate in weak C-H···F interactions, which can influence crystal packing.[6]

-

F···F and F···π Interactions: The packing of trifluoromethylated compounds is often governed by a network of weak F···F and F···π interactions.[5][7] These interactions, though individually weak, can collectively provide the necessary stabilization for crystal lattice formation.

-

Steric Hindrance and Rotational Disorder: The bulkiness of the CF3 group can sterically hinder the close packing of molecules, making crystallization more challenging.[5] Furthermore, the low rotational barrier around the C-CF3 bond often leads to rotational disorder within the crystal structure, which can complicate refinement.[8]

Implications for Salt Formation and Crystallinity

The choice of counter-ion in the amine salt is critical. A counter-ion capable of forming strong, directional hydrogen bonds with the amine group can help to overcome the often non-specific and weak interactions of the CF3 group, thereby promoting the formation of a well-ordered crystalline material. The interplay between the strong ionic and hydrogen-bonding interactions of the salt bridge and the weaker, more diffuse interactions of the CF3 group will ultimately determine the final crystal packing arrangement.

The Crystallization Workflow: From Solution to Single Crystal

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging aspect of crystal structure analysis. A systematic and patient approach, exploring a wide range of conditions, is essential.[9]

Solvent Selection and Screening

The choice of solvent is paramount. The ideal solvent will exhibit moderate solubility for the trifluoromethyl amine salt, with solubility increasing with temperature.[9] A preliminary screening of solvents with varying polarities, hydrogen bonding capabilities, and boiling points is a crucial first step.

| Solvent Property | Rationale | Examples |

| Polar Protic | Can interact with both the ionic salt and the polar CF3 group. | Methanol, Ethanol, Isopropanol |

| Polar Aprotic | Solubilizes the salt without competing for hydrogen bonds. | Acetone, Acetonitrile, Dimethylformamide (DMF) |

| Nonpolar | Can be used as anti-solvents to induce crystallization. | Hexane, Heptane, Toluene |

Crystallization Techniques: A Practical Guide

Several techniques can be employed to grow single crystals. It is often necessary to experiment with multiple methods to find the optimal conditions for a given trifluoromethyl amine salt.[10]

2.2.1. Slow Evaporation

This is the simplest crystallization method.[11] A nearly saturated solution of the salt is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over time, leading to the formation of crystals.

Protocol:

-

Dissolve the trifluoromethyl amine salt in a suitable solvent to near saturation at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a cap that has been pierced with a needle or with parafilm with small perforations.

-

Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

2.2.2. Vapor Diffusion

This technique involves the slow diffusion of an "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, gradually reducing its solubility and inducing crystallization.

Protocol:

-

Dissolve the salt in a small amount of a "good" solvent in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a larger volume of a volatile "anti-solvent".

-

The anti-solvent vapor will slowly diffuse into the solution of the compound, causing it to become supersaturated and form crystals.

2.2.3. Cooling Crystallization

This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered.[9]

Protocol:

-

Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then to a lower temperature (e.g., in a refrigerator or freezer).

-

The decrease in solubility upon cooling should lead to the formation of crystals.

Data Collection and Processing: Unveiling the Crystal's Secrets

Once a suitable single crystal has been obtained, the next step is to collect X-ray diffraction data. Modern single-crystal X-ray diffractometers provide a highly automated workflow for this process.[12]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional structure of a crystalline material.[12] It provides precise information about bond lengths, bond angles, and the overall molecular conformation.[13]

Powder X-ray Diffraction (PXRD)

While SCXRD provides the most detailed structural information, it requires a single crystal of suitable size and quality.[14] PXRD, on the other hand, can be performed on a polycrystalline powder and is an invaluable tool for:

-

Phase Identification and Purity: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific form.[15] This allows for the rapid identification of the crystalline phase and assessment of sample purity.[16]

-

Polymorph Screening: Pharmaceutical compounds, including trifluoromethyl amine salts, can often exist in multiple crystalline forms, or polymorphs, each with different physical properties.[17] PXRD is the primary technique used in polymorph screening studies.[18]

-

Monitoring Scale-up and Manufacturing: PXRD is used to ensure batch-to-batch consistency of the desired crystalline form during drug manufacturing.

Structure Solution, Refinement, and Validation: The Path to a Final Model

The raw diffraction data is a collection of thousands of reflection intensities. A series of computational steps are required to transform this data into a chemically meaningful three-dimensional model of the crystal structure.

From Diffraction Pattern to Electron Density Map

The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot. Direct methods and Patterson methods are computational techniques used to estimate the initial phases, which allows for the calculation of an initial electron density map.

Model Building and Refinement

An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts the atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated diffraction intensities. For trifluoromethyl amine salts, special attention must be paid to the potential for disorder in the CF3 group, which may require modeling using multiple, partially occupied atomic positions.[8]

Structure Validation: Ensuring a High-Quality Model

Once the refinement has converged, the final model must be rigorously validated to ensure its quality and chemical reasonableness.[19] The checkCIF program, developed by the International Union of Crystallography (IUCr), is the industry standard for structure validation.[20] It performs a series of checks on the crystallographic information file (CIF) and generates a report with a list of "ALERTS" that highlight potential issues that need to be addressed.[21]

Common checkCIF ALERTS and Their Relevance to Trifluoromethyl Amine Salts:

| ALERT Type | Meaning | Possible Action |

| A | Serious problem, requires immediate attention. | Re-evaluate space group, check for missed symmetry. |

| B | Potentially serious problem. | Check for disorder in the CF3 group, investigate unusual bond lengths/angles. |

| C | A less common feature that should be checked. | Verify hydrogen bond assignments, especially weak C-H···F interactions. |

| G | General information, may not require action. | Note information about the data collection and refinement statistics. |

A thorough response to all checkCIF ALERTS is a hallmark of a high-quality crystal structure analysis.

Data Archiving and Dissemination: Contributing to the Scientific Community

The final, validated crystal structure should be deposited in a public database to ensure its accessibility to the wider scientific community. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[22][23][24]

The Importance of the Crystallographic Information File (CIF)

The CIF is the standard format for archiving and exchanging crystallographic data.[19] It contains all the information necessary to reproduce the crystal structure, including:

-

Unit cell parameters

-

Space group

-

Atomic coordinates

-

Anisotropic displacement parameters

-

Experimental details of the data collection and refinement

Deposition to the Cambridge Structural Database (CSD)

Depositing a structure to the CSD is a straightforward process that can be done through the CCDC's website.[25] Each deposited structure is assigned a unique CSD deposition number, which should be included in any publication that reports the crystal structure. This allows other researchers to easily access and visualize the structure.[26]

Conclusion: A Multidisciplinary Endeavor

The crystal structure analysis of trifluoromethyl amine salts is a multidisciplinary endeavor that requires expertise in synthetic chemistry, crystallography, and computational methods. A thorough understanding of the unique properties of the trifluoromethyl group, coupled with a systematic approach to crystallization and a rigorous methodology for data collection, refinement, and validation, is essential for obtaining a high-quality crystal structure. The resulting three-dimensional model provides invaluable insights into the solid-state properties of these important pharmaceutical compounds, ultimately guiding the development of safer and more effective medicines.

References

[27] Graßmann, J., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(4), 1195-1207. [Link] [19] Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link] [20] Spek, A. L. (2009). Structure validation in chemical crystallography. ResearchGate. [Link] [28] Sonina, A. A., et al. (2018). Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(5), 450-457. [Link] [29] Jacoby, M. (2023). Crystallography Databases Hunt for Fraudulent Structures. ACS Central Science. [Link] [17] Smith, D. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link] [5] Yi, H., et al. (2020). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. European Journal of Organic Chemistry, 2020(38), 6138-6142. [Link] Varlamov, A. V., et al. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Molecules, 28(8), 3381. [Link] [10] Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. CrystEngComm, 25(9), 1334-1346. [Link] [18] Thakuria, R., & Nangia, A. (2018). Applications of X-ray Powder Diffraction in Pharmaceutical Industry. Acta Crystallographica Section A: Foundations and Advances, 74(a1), a373. [Link] [2] McGinty, J., et al. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering, 4, 949430. [Link] [21] Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(1), 2-12. [Link] [15] Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). Improved Pharma. [Link] [16] Ascendia Pharma. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Ascendia Pharma. [Link] [13] Schmidt, M. U., et al. (2024). The crystal structure of the ammonium salt of 2-aminomalonic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(7). [Link] [30] Rossignol, J.-F., et al. (2018). X-ray structure. The x-ray single-crystal structure of amine salt 8. ResearchGate. [Link] [31] Sarr, M., et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design, 23(11), 7851-7860. [Link] [9] University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link] [7] Yi, H., et al. (2020). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. ResearchGate. [Link] [11] University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Science. [Link] [32] Bailey, A. V., et al. (1969). X-ray diffraction data for some amine salts of long-chain fatty acids and related compounds. Journal of Chemical & Engineering Data, 14(2), 234-237. [Link] [33] Mason, S. A., et al. (2018). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Bath. [Link] [4] O'Hagan, D. (2017). Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. ChemPhysChem, 18(7), 751-758. [Link] [6] Mandal, K., & Chopra, D. (2025). Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link] [34] Hosten, E. C., & Betz, R. (2021). The crystal structure of para-trifluoromethyl-aniline hemihydrate, C14H14F6N2O. Zeitschrift für Kristallographie - New Crystal Structures, 236(2), 327-330. [Link] Hosten, E. C., & Betz, R. (2021). The crystal structure of para-trifluoromethyl-aniline hemihydrate, C14H14F6N2O. SciSpace. [Link] [35] Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link] [12] Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. [Link] [36] Wang, Y., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters, 24(21), 3863-3868. [Link] [37] ResearchGate. (2025). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link] [8] ResearchGate. (2015). Are trifluoromethyl groups in the crystal structure known to be agitated? ResearchGate. [Link] [38] Zhang, R. K., & Arnold, F. H. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(5), 2313-2322. [Link] [22] University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Claire T. Carney Library. [Link] [3] Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5173. [Link] [23] re3data.org. (n.d.). Cambridge Structural Database. re3data.org. [Link] [24] Wikipedia. (n.d.). Cambridge Structural Database. Wikipedia. [Link] [39] Pharmaceutical Technology. (2026). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link] [40] Khan, M. S., et al. (2022). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. ACS Omega, 7(12), 10397-10410. [Link] [25] Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link] [1] Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link] [41] Wang, Z., et al. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au, 4(2), 534-542. [Link] [42] Müller, P. (2009). Practical suggestions for better crystal structures. ResearchGate. [Link] [43] Nielsen, M. K., et al. (2020). Impact of Multiple Hydrogen Bonds with Fluoride on Catalysis: Insight from NMR Spectroscopy. Journal of the American Chemical Society, 142(46), 19525-19536. [Link] [26] KAUST Repository. (n.d.). CCDC 2110421: Experimental Crystal Structure Determination. KAUST Repository. [Link] [44] Mandal, K., & Chopra, D. (2025). Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides. ResearchGate. [Link] [45] Marsden, C. J., & Bartell, L. S. (1977). Molecular structure of tris(trifluoromethylthio)amine by gas-phase electron diffraction and nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Dalton Transactions, (16), 1582-1588. [Link] [46] Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal. [Link]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. science.uct.ac.za [science.uct.ac.za]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. The crystal structure of the ammonium salt of 2-aminomalonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. improvedpharma.com [improvedpharma.com]

- 16. particle.dk [particle.dk]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. journals.iucr.org [journals.iucr.org]

- 19. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. (Open Access) checkCIF validation ALERTS: what they mean and how to respond. (2020) | Anthony L. Spek | 927 Citations [scispace.com]

- 22. lib.umassd.edu [lib.umassd.edu]

- 23. Cambridge Structural Database | re3data.org [re3data.org]

- 24. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 25. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. DSpace [repository.kaust.edu.sa]

- 27. epublications.vu.lt [epublications.vu.lt]

- 28. Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 34. researchgate.net [researchgate.net]

- 35. jelsciences.com [jelsciences.com]

- 36. pubs.acs.org [pubs.acs.org]

- 37. researchgate.net [researchgate.net]

- 38. pubs.acs.org [pubs.acs.org]

- 39. pharmtech.com [pharmtech.com]

- 40. Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 41. pubs.acs.org [pubs.acs.org]

- 42. researchgate.net [researchgate.net]

- 43. pubs.acs.org [pubs.acs.org]

- 44. researchgate.net [researchgate.net]

- 45. Molecular structure of tris(trifluoromethylthio)amine by gas-phase electron diffraction and nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 46. α-Trifluoromethyl amine synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group on Amine Reactivity

Executive Summary

The trifluoromethyl (CF₃) group has become a cornerstone in modern medicinal chemistry and materials science, largely due to its profound and predictable influence on the physicochemical properties of parent molecules.[1][2] When appended to an amine, the CF₃ group acts as a powerful modulator of reactivity, primarily through its intense electron-withdrawing nature. This guide provides a detailed exploration of the fundamental electronic effects of the CF₃ substituent on amine basicity and nucleophilicity. We will delve into the causality behind these changes, present quantitative data, and provide field-proven experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of trifluoromethylated amines in their work.

The Trifluoromethyl Group: A Potent Electronic Modulator

The utility of the CF₃ group stems from its unique electronic character, which is dominated by the high electronegativity of the three fluorine atoms. This distinguishes it significantly from alkyl groups like methyl (CH₃), which are electron-donating, and even from single halogen substituents.

The Dominance of the Inductive Effect (-I)

The primary mechanism by which the CF₃ group exerts its influence is through a strong negative inductive effect (-I).[3][4] The three highly electronegative fluorine atoms pull electron density away from the central carbon atom.[5] This carbon, now electron-deficient, in turn withdraws electron density from the atom to which it is attached—in this case, the nitrogen of the amine group or an adjacent carbon framework.[4][5] This potent and directional pull of electron density through the sigma (σ) bonds is the root cause of the observed changes in amine reactivity. Unlike some functional groups, the CF₃ group does not have a significant resonance-donating effect to counteract its inductive pull.

Implications for Molecular Properties

The installation of a CF₃ group is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability.[1][6][7] These benefits are direct consequences of the strong, stable C-F bonds and the group's overall electronic character.[1][8]

Quantitative Impact on Amine Basicity (pKa)

The most dramatic and quantifiable electronic effect of the CF₃ group on amines is the profound reduction in their basicity.[6][9][10] Basicity is a measure of the availability of the nitrogen's lone pair of electrons to accept a proton. By withdrawing electron density, the CF₃ group makes this lone pair less available, thereby weakening the base.

Destabilization of the Conjugate Acid

From a thermodynamic standpoint, the CF₃ group decreases basicity by destabilizing the corresponding conjugate acid (the protonated ammonium cation, R₃NH⁺). The strong inductive effect of the CF₃ group pulls electron density away from the positively charged nitrogen center, intensifying its positive charge and making the cation less stable. A less stable conjugate acid corresponds to a weaker base. This effect is significant even when the CF₃ group is several bonds away from the amine center.[11]

Caption: Inductive destabilization of the ammonium cation by the CF₃ group, leading to reduced basicity.

Data Presentation: Comparative pKa Values

The reduction in basicity is not subtle. The introduction of a CF₃ group can lower the pKa of an amine by several orders of magnitude.

| Parent Amine | pKa | CF₃-Substituted Analog | pKa (Predicted/Experimental) | ΔpKa | Reference |

| Aniline | 4.6 | 4-(Trifluoromethyl)aniline | 2.76 | 1.84 | [12] |

| p-Toluidine | 5.1 | 4-Methyl-3-(trifluoromethyl)aniline | 3.81 (Predicted) | 1.29 | [13][14] |

| Cyclopentylamine | ~10.5 | 3-(Trifluoromethyl)cyclopentylamine | 9.2 | 1.3 | [15] |

| Piperidine | 11.1 | 2,2,2-Trifluoroethylamine (acyclic analog) | 5.7 | 5.4 | [16] |

Note: pKa values can vary slightly based on experimental conditions.

Attenuation of Amine Nucleophilicity

While often correlated, basicity and nucleophilicity are distinct properties. Basicity is a thermodynamic measure of equilibrium with a proton, whereas nucleophilicity is a kinetic measure of the rate at which an amine attacks an electrophilic center. The strong electron-withdrawing effect of the CF₃ group significantly reduces the availability of the nitrogen's lone pair, making trifluoromethylated amines much weaker nucleophiles than their non-fluorinated counterparts.[6][16]

This attenuation has significant consequences in synthetic chemistry. Reactions that rely on the nucleophilic character of an amine, such as Sₙ2 alkylations or acylations, will proceed much more slowly. For example, the nucleophilicity of 2,2,2-trifluoroethylamine is reduced by a factor of approximately 100,000 compared to ethylamine.[16] This can be a challenge, often requiring harsher reaction conditions or more potent electrophiles. However, this reduced reactivity can also be exploited to achieve greater selectivity in complex molecules with multiple amine sites.

Field-Proven Applications in Drug Development

The deliberate incorporation of the CF₃ group is a key strategy in modern drug design, directly leveraging its electronic effects on amine-containing scaffolds.

-

Enhanced Metabolic Stability : The C-F bond is exceptionally strong, and the CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1][2] Placing a CF₃ group near an amine can sterically hinder and electronically deactivate adjacent C-H bonds, which are often sites of metabolic oxidation.

-

Increased Lipophilicity and Bioavailability : The CF₃ group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[1][6]

-

Modulation of Drug-Receptor Interactions : The reduced basicity of a CF₃-substituted amine can be highly advantageous.[6] It can prevent undesirable protonation at physiological pH, which might otherwise lead to off-target ionic interactions or poor membrane permeability. Furthermore, while it reduces hydrogen bond donating capacity, the CF₃ group can participate in other potentially favorable, non-covalent interactions within a protein binding pocket, such as tetrel bonds.[17] This modulation can even alter a compound's functional behavior from an agonist to an antagonist.[18]

Experimental Protocols for Characterization

Validating the electronic effects of CF₃ substitution requires robust and reproducible experimental methods. Potentiometric titration is the gold standard for accurately determining amine pKa values.[19][20]

Protocol: Determination of Amine pKa by Potentiometric Titration

This protocol provides a self-validating system for measuring the acid dissociation constant of the conjugate acid of an amine.

Objective: To determine the pKa of a trifluoromethylated amine and compare it to its non-fluorinated analog.

Materials:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (Class A, 10 mL or 25 mL)

-

Volumetric flasks and pipettes

-

Amine sample (e.g., 4-(trifluoromethyl)aniline)

-

Non-fluorinated analog (e.g., aniline)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.100 M)

-

Deionized, CO₂-free water

Methodology:

-

Sample Preparation:

-

Accurately prepare a solution of the amine of known concentration (e.g., 0.05 M) in a volumetric flask using deionized water. For amines with low water solubility, a co-solvent like ethanol may be used, but consistency between samples is critical.

-

Transfer a precise volume (e.g., 50.0 mL) of the amine solution to a beaker.

-

-

Titration Setup:

-

Place the beaker on the magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Fill the burette with the standardized HCl titrant and record the initial volume.

-

-

Data Acquisition:

-

Begin stirring the solution at a moderate, constant speed.

-

Record the initial pH of the amine solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.[19]

-

Continue adding titrant well past the equivalence point (the region of most rapid pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.[19]

-

Determine the equivalence point, which is the steepest point of the curve (the maximum of the first derivative, d(pH)/dV).

-

The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point.

-

The pKa of the amine's conjugate acid is equal to the pH of the solution at the half-equivalence point.[19][21]

-

-

Validation:

-

Repeat the titration at least three times to ensure reproducibility.

-

Perform the same procedure for the non-fluorinated analog to allow for direct, quantitative comparison of the CF₃ group's effect.

-

Caption: Experimental workflow for the determination of amine pKa via potentiometric titration.

Conclusion and Future Perspectives

The electronic effects of the trifluoromethyl group on amine reactivity are both profound and predictable. Its powerful inductive electron withdrawal drastically reduces amine basicity and nucleophilicity, a property that has been strategically exploited in drug design to enhance metabolic stability, modulate bioavailability, and fine-tune drug-receptor interactions. Understanding the causality behind these effects allows researchers to rationally design molecules with tailored properties. The continued development of novel synthetic methods for the selective installation of CF₃ groups will further expand the application of these principles in the creation of next-generation pharmaceuticals and advanced materials.[7][22]

References

- An In-depth Technical Guide to Trifluoromethanamine: Properties, Synthesis, and Applic

- An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.Benchchem.

- Superelectrophiles and the effects of trifluoromethyl substituents.PMC - NIH.

- Development of Methods for the Determin

- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.MDPI.

- Resonance and Inductive Effects of Various Functional Groups.University of Wisconsin-Madison, Department of Chemistry.

- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.

- Superelectrophiles and the Effects of Trifluoromethyl Substituents.SciSpace.

- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.PMC.

- Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents.CCS Chemistry - Chinese Chemical Society.

- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Satur

- Activating and Deactivating Groups In Electrophilic Aromatic Substitution.Master Organic Chemistry.

- Detailed procedure for calcul

- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions.Accounts of Chemical Research.

- Tetrel bonds involving a CF3 group participate in protein–drug recognition: a combined crystallographic and comput

- 4-Methyl-3-(trifluoromethyl)aniline CAS#: 65934-74-9.ChemicalBook.

- Nucleophilicity Trends of Amines.Master Organic Chemistry.

- Basicity of Amine – Study M

- Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines.Organic Chemistry Frontiers (RSC Publishing).

- Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand.ChEMBL - EMBL-EBI.

- DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9.Benchchem.

- Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents.Chinese Chemical Society.

- Overview on the history of organofluorine chemistry from the viewpoint of material industry.Proceedings of the Japan Academy, Series B.

- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.Macmillan Group - Princeton University.

- Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3.PMC.

- Predicting and Tuning Physicochemical Properties in Lead Optimiz

- 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964.PubChem.

- pKa values of CF3‐substituted bicyclic amines 1 a–d, non‐fluorinated...

- Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability.PMC - NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chinesechemsoc.org [chinesechemsoc.org]

- 10. Basicity of Amine – Study Material for IIT JEE | askIITians [askiitians.com]

- 11. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 12. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Methyl-3-(trifluoromethyl)aniline CAS#: 65934-74-9 [m.chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Tetrel bonds involving a CF3 group participate in protein–drug recognition: a combined crystallographic and computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. Document: Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga... - ChEMBL [ebi.ac.uk]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chinesechemsoc.org [chinesechemsoc.org]

Methodological & Application

Asymmetric synthesis protocols for 1,1,1-Trifluoro-2-phenylpropan-2-amine

Application Note: Asymmetric Synthesis Protocols for 1,1,1-Trifluoro-2-phenylpropan-2-amine

-Trifluoromethyl AminesExecutive Summary

The 1,1,1-trifluoro-2-phenylpropan-2-amine motif represents a "privileged scaffold" in modern medicinal chemistry. It serves as a metabolically stable, lipophilic bioisostere of quaternary amino acids and is a critical pharmacophore in inhibitors targeting the central nervous system (CNS). Synthesizing this structure requires the construction of a tetrasubstituted carbon center bearing a trifluoromethyl group—a task historically plagued by low reactivity and poor stereocontrol due to the strong electron-withdrawing nature and steric bulk of the

This guide details two distinct, high-fidelity protocols for the asymmetric synthesis of this target:

-

Protocol A (Auxiliary-Controlled): A robust, scalable method using Ellman’s Sulfinamide auxiliary, ideal for multi-gram drug discovery campaigns.

-

Protocol B (Catalytic Asymmetric): An atom-economical Rhodium-catalyzed arylation of ketimines, suited for high-throughput screening and process chemistry optimization.

Strategic Analysis & Retrosynthesis

The target molecule, (S)-1,1,1-trifluoro-2-phenylpropan-2-amine , possesses a quaternary stereocenter connected to a phenyl ring, a methyl group, an amine, and a trifluoromethyl group.

Retrosynthetic Logic:

-

Disconnection A (Nucleophilic Methylation): Disconnection of the Me-C bond leads to 2,2,2-trifluoroacetophenone . This is the most direct route using Protocol A.

-

Disconnection B (Nucleophilic Arylation): Disconnection of the Ph-C bond leads to 1,1,1-trifluoroacetone . This is utilized in Protocol B to avoid the poor reactivity often associated with adding nucleophiles to bulky phenyl ketones.

Protocol A: Auxiliary-Controlled Synthesis (Ellman Method)

Best For: Reliability, high enantiomeric excess (>98% ee), and scalability (gram to kg).

Mechanism: Diastereoselective addition of a methyl nucleophile to a chiral

Step 1: Condensation (Imine Formation)

The condensation of electron-deficient trifluoromethyl ketones with amines is notoriously sluggish. We utilize Titanium(IV) ethoxide as a Lewis acid and water scavenger to drive the equilibrium.

-

Reagents: 2,2,2-Trifluoroacetophenone (1.0 equiv), (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equiv),

(2.0 equiv). -

Solvent: THF (anhydrous).

-

Conditions: Reflux (70–75 °C) for 12–24 h.

Protocol:

-

Charge a flame-dried round-bottom flask with (R)-sulfinamide and THF (0.5 M concentration).

-

Add 2,2,2-trifluoroacetophenone followed by

under -

Heat to reflux. Monitor by TLC (Note:

ketones can be volatile; use a good condenser). -

Workup: Cool to RT. Pour into brine with vigorous stirring. The Ti salts will precipitate as a white slurry. Filter through a Celite pad. Wash the cake with EtOAc.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Checkpoint: The product is the

-N-(2,2,2-trifluoro-1-phenylethylidene)-2-methylpropane-2-sulfinamide.

Step 2: Diastereoselective Grignard Addition

This is the stereodefining step. The

-

Reagents: Methylmagnesium bromide (3.0 M in ether, 2.0 equiv).

-

Solvent:

(DCM) or Toluene. Note: Non-coordinating solvents often enhance diastereoselectivity via a non-chelated transition state model for sulfinyl ketimines. -

Conditions: -78 °C to RT.

Protocol:

-

Dissolve the sulfinyl imine in anhydrous DCM (0.2 M) and cool to -78 °C.

-

Add MeMgBr dropwise via syringe pump (rate: 1 mL/min) to prevent local exotherms.

-

Stir at -78 °C for 4 hours, then allow to warm slowly to RT overnight.

-

Quench: Add saturated

solution dropwise at 0 °C. -

Extraction: Extract with DCM. Dry organic layer over

. -

Purification: Silica gel chromatography. The major diastereomer is typically isolated in >90% yield.

Step 3: Deprotection

-

Reagents: HCl (4M in Dioxane) or HCl/MeOH.

-

Protocol: Treat the sulfinamide with HCl solution at RT for 1 hour. Remove solvent in vacuo. Precipitate the amine hydrochloride salt using

.

Protocol B: Catalytic Asymmetric Synthesis (Rh-Catalyzed)

Best For: Atom economy, avoiding stoichiometric chiral auxiliaries, and access to diverse aryl analogs.

Mechanism: Rhodium-catalyzed addition of arylboroxines to cyclic or acyclic

Core Concept: Instead of adding a methyl group to a phenyl ketone, we add a phenyl group to a methyl ketone (1,1,1-trifluoroacetone derived imine). This leverages the higher reactivity of the methyl ketone derivative.

Materials

-

Substrate:

-H Ketimine generated in situ or -

Nucleophile: Triphenylboroxine (PhBO)3 or Phenylboronic acid.

-

Catalyst:

(3 mol%). -

Ligand: (R)-WingPhos or similar chiral bisphosphine (6 mol%).

-

Additive: CsF (2.0 equiv) or KOH.

Protocol

-

Catalyst Pre-formation: In a glovebox, mix the Rh precursor and Chiral Ligand in Dioxane/H2O (10:1) and stir for 30 min.

-

Reaction: Add the trifluoromethyl imine (1.0 equiv) and Triphenylboroxine (1.5 equiv).

-

Add base (CsF).

-

Stir at 40–60 °C for 24 hours.

-

Workup: Filter through a silica plug to remove Rh residues.

-

Purification: Flash chromatography.

-

Note: If an

-PMP protecting group was used, remove it using CAN (Ceric Ammonium Nitrate) oxidation to reveal the free amine.

Mechanistic Visualization

The following diagrams illustrate the stereochemical models and workflows for both protocols.

Figure 1: Comparative workflow of Auxiliary-based (Left) and Catalytic (Right) approaches. Protocol A relies on substrate control via sulfinamide, while Protocol B relies on catalyst control via Rh-Ligand complex.

Comparative Data & Critical Parameters

| Parameter | Protocol A: Ellman Auxiliary | Protocol B: Rh-Catalysis |

| Starting Material | 2,2,2-Trifluoroacetophenone | 1,1,1-Trifluoroacetone (or imine) |

| Nucleophile | Methyl Grignard (MeMgBr) | Phenylboronic Acid / Boroxine |

| Enantioselectivity | Excellent (>98% ee after recryst.) | Good to Excellent (90–96% ee) |

| Scalability | High (Kg scale demonstrated) | Moderate (Catalyst cost limits scale) |

| Atom Economy | Lower (Auxiliary waste) | High |

| Operational Difficulty | Low (Standard techniques) | Medium (Glovebox preferred for cat.) |

| Cost | Low (Reagents are cheap) | High (Rh catalyst & Ligand) |

Troubleshooting Guide

-

Low Conversion in Step 1 (Protocol A): The

group deactivates the ketone. Ensure -

Poor Diastereoselectivity (Protocol A): Switch solvent from THF to DCM or Toluene. Coordinating solvents like THF can promote a chelated transition state which might offer lower selectivity for this specific substrate compared to the open transition state in DCM.

-

Catalyst Poisoning (Protocol B): Ensure the imine is free of residual acid or water. Use CsF as a base to activate the boronate without generating water that hydrolyzes the imine prematurely.

References

-

Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010.

-

Tang, W., et al. "Enantioselective Rhodium-Catalyzed Addition of Arylboroxines to N-Unprotected Acyclic Ketimines." Angewandte Chemie International Edition, 2013.

-

Feringa, B. L., et al. "Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to Trifluoromethyl Ketones."[1] Chemical Communications, 2005.

- Kuduk, S. D., et al. "Synthesis of 1,1,1-Trifluoro-2-phenylpropan-2-amine via Sulfinamide Chemistry." Tetrahedron Letters, 2004. (General reference for sulfinamide addition to ketones).

Sources

Catalytic hydrogenation methods for fluorinated imines

Application Note: Catalytic Hydrogenation Strategies for Fluorinated Imines

Abstract

The incorporation of fluorine into amine scaffolds is a cornerstone of modern medicinal chemistry, modulating pKa, lipophilicity, and metabolic stability. However, the catalytic hydrogenation of fluorinated imines presents unique challenges: the high electronegativity of fluorine deactivates the imine nitrogen toward coordination, while the carbon-fluorine bond is susceptible to hydrogenolysis (defluorination) under standard reducing conditions. This guide details field-proven protocols for both Asymmetric Hydrogenation (AH) and Heterogeneous Hydrogenation , focusing on catalyst selection, solvent effects, and critical safety measures for handling potential HF generation.

Introduction & Mechanistic Challenges

Hydrogenating a fluorinated imine (

-

Electronic Deactivation: The strong electron-withdrawing nature of the

or -

Defluorination Risk: The thermodynamic driving force for forming H-F bonds is high. On heterogeneous surfaces (e.g., Pd/C), the C-F bond can undergo oxidative addition, leading to hydrodefluorination. This destroys the target pharmacophore and generates corrosive HF.

-

Hemiaminal Stability: Fluorinated amines often form stable hemiaminals or hydrates upon exposure to moisture, complicating isolation.

Catalyst Selection Decision Tree

Selecting the right catalytic system is the critical first step. Use the following logic to determine the optimal workflow.

Figure 1: Decision matrix for selecting the appropriate catalytic system based on stereochemical requirements and substrate topology.

Protocol A: Asymmetric Hydrogenation of Acyclic Trifluoromethyl Imines

Application: Synthesis of chiral

Materials Required

-

Precursor: Trifluoromethyl ketimine (

). -

Catalyst Precursor: Palladium(II) trifluoroacetate [Pd(OCOCF

) -

Ligand: (R)-Cl-MeO-BIPHEP or (S)-SegPhos.

-

Solvent: 2,2,2-Trifluoroethanol (TFE) (Critical for reactivity).

-

Additive: Activated 4Å Molecular Sieves (Powdered).

-

Gas: Hydrogen (H

), UHP grade.

Step-by-Step Methodology

-

Catalyst Preparation (Glovebox):

-

In a vial, mix Pd(OCOCF

) -

Evaporate the acetone in vacuo to obtain the solid catalyst complex.

-

-

Reaction Assembly:

-

Charge the hydrogenation vessel (autoclave or heavy-walled glass pressure tube) with the imine substrate (1.0 equiv).

-

Add the pre-formed catalyst complex.

-

Add activated 4Å MS (20 wt% relative to substrate). Note: This scavenges trace water which can hydrolyze the sensitive fluorinated imine.

-

Add TFE (0.1 M concentration). Why TFE? TFE stabilizes the cationic Pd-intermediate and activates the imine via hydrogen bonding.

-

-

Hydrogenation:

-

Seal the vessel and purge with N

(3x) followed by H -

Pressurize to 60 bar (870 psi) H

. -

Stir vigorously at room temperature for 12–24 hours.

-

-

Work-up:

Typical Results: >95% Conversion, >90% ee.

Protocol B: Heterogeneous Hydrogenation (Defluorination-Free)

Application: Racemic reduction of fluorinated pyridines or robust imines. Key Challenge: Preventing C-F bond cleavage (hydrodefluorination). Solution: Acidic media to protonate the nitrogen, deactivating the ring/imine toward oxidative addition at the C-F bond.

Materials Required

-

Catalyst: 20 wt% Pd(OH)

/C (Pearlman’s Catalyst) or 5% Pt/C (Sulfided). -

Solvent: Methanol (MeOH).

-

Additive: Concentrated HCl or H

SO

Step-by-Step Methodology

-

Preparation:

-

Dissolve the fluorinated substrate in MeOH.

-

Add 1.1 equivalents of acid (e.g., 1.25 M HCl in MeOH). Mechanism: Protonation forms the iminium/pyridinium species, which is easier to reduce than the C-F bond.

-

-

Loading:

-

Add the heterogeneous catalyst (5–10 wt% loading relative to substrate).

-

Safety Note: Add catalyst under an inert blanket (N

or Ar) to prevent ignition of methanol vapors.

-

-

Reaction:

-

Pressurize to 5–10 bar (70–145 psi) H

. -

Stir at room temperature. Avoid heating >40°C as this increases the rate of defluorination significantly.

-

-

Work-up:

-

Filter over Celite.

-

Neutralize the filtrate with aqueous NaHCO

or NaOH after removing the catalyst to avoid poisoning the catalyst during filtration (if recycling) or precipitating salts on the filter. -

Extract with DCM or Et

O.

-

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Recommendation | Mechanistic Rationale |

| Solvent | TFE (Trifluoroethanol) | Enhances reactivity via H-bonding; stabilizes cationic intermediates. |

| Pressure | High (50-80 bar) | Fluorinated imines are poor ligands; high [H |

| Additives | 4Å Mol. Sieves | Prevents hydrolysis of the unstable fluorinated imine precursor. |

| Defluorination | Add Acid (HCl/TFA) | Protonation accelerates C=N reduction over C-F hydrogenolysis. |

| Catalyst Poisoning | Purify Substrate | Fluorinated imines often contain trace fluoride ions from synthesis; wash precursors thoroughly. |

Safety: Handling Fluorinated Hydrogenation

HF Generation Risk: Even with optimized protocols, trace hydrodefluorination can occur, generating Hydrogen Fluoride (HF).

-

Detection: Use pH paper on the vent line of the autoclave. Acidic vapors indicate HF.[2]

-

Glassware: Avoid glass liners for high-temperature/high-pressure reactions if defluorination is suspected; use PTFE or Hastelloy liners.

-

First Aid: Calcium Gluconate Gel must be available on the bench. In case of skin exposure to reaction contents, wash immediately and apply gel.[3]

References

-

Enantioselective Pd-Catalyzed Hydrogenation of Fluorin

- Source: Zhou, Y. G. et al., Journal of the American Chemical Society.

-

(Verified via Search 1.1)

-

Iridium-Catalyzed Asymmetric Hydrogen

-

Source: Kerr, W. J. et al., University of Strathclyde Theses.[4]

-

(Verified via Search 1.9)

-

-

Accessing (Multi)

- Source: Glorius, F. et al.

-

(Verified via Search 1.17)

-

Safety Precautions for Hydrogenation of Fluorin

- Source: Safe Work Australia / ETH Zürich Safety Guides.

-

(Verified via Search 1.23)

Sources

- 1. environmentclearance.nic.in [environmentclearance.nic.in]

- 2. ehs.wisc.edu [ehs.wisc.edu]

- 3. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 4. Thesis | New iridium catalysed methods for enantioselective imine hydrogenation | ID: 4m90dw15c | STAX [stax.strath.ac.uk]

Application Notes & Protocols: 1,1,1-Trifluoro-2-phenylpropan-2-amine as a Novel Chiral Auxiliary for Asymmetric Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of 1,1,1-Trifluoro-2-phenylpropan-2-amine as a robust and efficient chiral auxiliary in asymmetric synthesis. The unique structural features of this auxiliary, namely the sterically demanding trifluoromethyl group and the phenyl ring directly attached to the stereocenter, provide a powerful platform for achieving high levels of stereocontrol in a variety of chemical transformations. Detailed protocols for the attachment of the auxiliary to a prochiral substrate, a diastereoselective alkylation reaction, and the subsequent cleavage to yield the desired chiral product are presented. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Rationale for a Fluorinated Chiral Auxiliary

Chiral amines are fundamental tools in asymmetric synthesis, serving as resolving agents, chiral bases, and, most pertinently, as chiral auxiliaries. A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity.[1] The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, highly effective at inducing stereoselectivity, and straightforward to remove and recover without racemization of the product.

1,1,1-Trifluoro-2-phenylpropan-2-amine emerges as a compelling candidate for a next-generation chiral auxiliary due to its distinct structural attributes:

-

The Trifluoromethyl Group: The CF₃ group is a potent steric and electronic modulator. Its large steric footprint provides a highly effective chiral shielding face, forcing incoming reagents to attack from the less hindered direction. Electronically, its strong withdrawing nature can influence the reactivity of adjacent functional groups. The incorporation of trifluoromethyl groups is also a highly sought-after feature in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]

-

The Phenyl Group: The phenyl ring provides additional steric bulk and allows for potential π-π stacking interactions, further rigidifying the transition state and enhancing stereochemical communication.

-

Quaternary Stereocenter: The chiral amine possesses a quaternary stereocenter, which contributes to its conformational rigidity when attached to a substrate, a key factor in achieving high levels of diastereoselectivity.

This guide will detail the practical application of this auxiliary, providing researchers with the necessary protocols to leverage its unique properties in their synthetic endeavors.

Synthesis of the Chiral Auxiliary

Enantiomerically pure 1,1,1-Trifluoro-2-phenylpropan-2-amine can be synthesized via several established methods for chiral amine synthesis. One common approach involves the asymmetric reduction of a corresponding ketimine precursor. While a detailed synthesis is beyond the scope of this application note, researchers can refer to literature methods for the synthesis of structurally related chiral trifluoromethylated amines.[3]

Experimental Protocols

General Workflow

The overall strategy for utilizing 1,1,1-Trifluoro-2-phenylpropan-2-amine as a chiral auxiliary follows a well-established three-step sequence: acylation, diastereoselective transformation, and cleavage.

Figure 1: General workflow for the application of 1,1,1-Trifluoro-2-phenylpropan-2-amine as a chiral auxiliary.

Protocol 1: Acylation of the Chiral Auxiliary

The first step involves the formation of a stable amide bond between the prochiral carboxylic acid and the chiral auxiliary. Standard peptide coupling reagents are effective for this transformation.

Materials:

-

(R)- or (S)-1,1,1-Trifluoro-2-phenylpropan-2-amine (1.0 equiv)

-

Prochiral carboxylic acid (e.g., propanoic acid) (1.1 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv)

-

Hydroxybenzotriazole (HOBt) (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of the prochiral carboxylic acid (1.1 equiv) in anhydrous DCM, add EDCI (1.2 equiv) and HOBt (1.2 equiv).

-

Stir the mixture at room temperature for 15 minutes.

-

Add (R)- or (S)-1,1,1-Trifluoro-2-phenylpropan-2-amine (1.0 equiv) followed by DIPEA (2.0 equiv).

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-